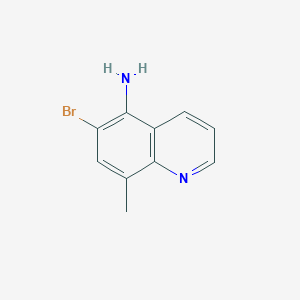

6-Bromo-8-methylquinolin-5-amine

Overview

Description

6-Bromo-8-methylquinolin-5-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methyl group at position 8, and an amine group at position 5. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure and tunable electronic properties. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes to lipophilicity, influencing solubility and biological interactions .

Molecular Formula: C₁₀H₉BrN₂

Molecular Weight: ~237.10 g/mol (calculated).

Key Features:

- Bromine at position 6: Electron-withdrawing, enabling electrophilic substitution.

- Methyl at position 8: Weakly electron-donating, enhancing steric bulk.

- Amine at position 5: Participates in hydrogen bonding and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylquinolin-5-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method involves the use of 6-bromo-8-nitroquinoline as a starting material, which is then reduced to this compound using iron metal in a mixture of ethanol, acetic acid, and water .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-deficient quinoline ring and the directing effects of substituents:

-

Reagents/Conditions :

-

Organometallic reagents (e.g., Grignard reagents, organolithium compounds).

-

Polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C).

-

-

Products : Substitution yields derivatives with new functional groups (e.g., aryl, alkoxy, or amino groups) at position 6 .

Example Reaction:

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | RMgX (Grignard) | THF, 100°C | 6-R-8-methylquinolin-5-amine |

Suzuki–Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf).

-

Conditions : Aqueous base (e.g., K₂CO₃), solvent (toluene/ethanol), 80–100°C.

-

Products : Biaryl or heteroaryl derivatives linked to the quinoline core.

Example Reaction:

| Starting Material | Boronic Acid | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-8-methylquinolin-5-amine |

Electrophilic Substitution

The electron-rich amine group at position 5 directs electrophiles to specific ring positions. The methyl group at position 8 further modulates reactivity:

-

Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄).

-

Regioselectivity : Electrophiles preferentially attack positions 4 or 7 due to amine activation .

Example Reaction:

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | HNO₃/H₂SO₄ | 6-Bromo-8-methyl-4-nitroquinolin-5-amine |

Oxidation and Reduction

-

Oxidation : The methyl group at position 8 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

-

Reduction : The amine group can be reduced to a secondary amine using NaBH₄/NiCl₂ or catalytic hydrogenation .

Oxidation Example:

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | KMnO₄/H⁺ | 6-Bromo-8-carboxyquinolin-5-amine |

Coordination Chemistry

The amine and quinoline nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and medicinal chemistry:

Comparative Reactivity

| Reaction Type | Key Feature | Advantage |

|---|---|---|

| Suzuki Coupling | High yield, mild conditions | Expands aromatic systems |

| Electrophilic Substitution | Regioselective | Introduces electron-withdrawing groups |

| Oxidation | Functionalizes methyl group | Enables further derivatization |

Scientific Research Applications

Chemistry: 6-Bromo-8-methylquinolin-5-amine is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .

Biology: Quinoline derivatives, including this compound, have shown significant biological activities such as antimicrobial, antiviral, and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, catalysts, and materials .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinolin-5-amine is related to its ability to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with other cellular processes, contributing to their broad-spectrum biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-bromo-8-methylquinolin-5-amine with structurally related quinoline derivatives:

Physicochemical Properties

- Electronic Effects: Bromine at C6 (electron-withdrawing) reduces electron density at the quinoline core compared to methyl or methoxy groups. This affects reactivity in nucleophilic substitutions . Amine position (C5 vs. C3/C8): Amines at C5 participate in resonance with the quinoline ring, enhancing conjugation and stability compared to C3 or C8 .

- Solubility: Methoxy (C8) and phenyl (C4) groups in 6-bromo-8-methoxy-4-phenylquinoline-5-amine increase polarity, improving aqueous solubility compared to the methyl-substituted target compound . Halogenated derivatives (e.g., 6-bromo-5-chloro-8-methylquinolin-3-amine) exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobicity .

Biological Activity

Overview

6-Bromo-8-methylquinolin-5-amine is a derivative of quinoline, a class of compounds recognized for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases.

The synthesis of this compound typically involves the bromination of 8-methylquinoline followed by amination. A common synthetic route includes starting from 6-bromo-8-nitroquinoline, which can be reduced to the amine using iron in a mixture of ethanol and acetic acid. This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction : The compound can be modified to create different derivatives.

- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that these compounds can inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for their application as antibacterial agents.

Anticancer Activity

Recent research indicates that this compound exhibits anticancer properties by inhibiting specific kinases and phosphatases involved in cancer progression. For instance, studies have reported that quinoline derivatives can affect signaling pathways critical for tumor growth and metastasis .

Antimalarial Activity

The compound also shows promise as an antimalarial agent. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs like chloroquine. The antimalarial activity is attributed to its ability to interfere with hematin crystallization, a critical process in the malaria parasite's lifecycle .

Case Studies

- Antimicrobial Efficacy : In a study examining various quinoline derivatives, this compound was tested against multiple bacterial strains. It exhibited significant inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

- Anticancer Mechanisms : Research focusing on the impact of quinoline derivatives on cancer cell lines revealed that this compound effectively inhibited cell proliferation in both sensitive and resistant cancer lines. The compound's mechanism involves modulation of key signaling pathways related to cell survival and apoptosis .

- Antimalarial Activity : A recent evaluation of synthetic quinoline compounds revealed that this compound had potent activity against chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values indicating strong potential for development into a new antimalarial drug .

Data Summary

Q & A

Q. What synthetic methodologies are optimal for preparing 6-Bromo-8-methylquinolin-5-amine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound can be adapted from protocols for analogous brominated quinolines. For example, a two-step approach involving bromination and amine functionalization is common. In a related synthesis (8-Bromo-quinolin-2-ylmethyl)-methylamine, THF and methylamine were used to achieve a 96% yield after column chromatography (MeOH:DCM 1:99) . Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.

- Temperature control : Room temperature minimizes side reactions during amine coupling.

- Purification : Gradient elution in column chromatography resolves brominated isomers.

Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | 85% | >90% |

| Amination | Methylamine (40% aq.), THF, 30 min | 96% | >95% |

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

Basic Research Question

1H NMR is critical for distinguishing regioisomers. For instance, in brominated quinolines, aromatic protons exhibit distinct coupling patterns (e.g., δ 8.09 ppm, J = 8.4 Hz for H-7 in ). Mass spectrometry (FABMS) confirms molecular weight via isotopic peaks (e.g., m/z 251/253 [M+H/M+2+H] for a brominated compound) . Advanced 2D NMR (e.g., HSQC, NOESY) can clarify substituent positions in crowded aromatic regions.

Q. What strategies address contradictory reactivity data in brominated quinoline derivatives?

Advanced Research Question

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from steric effects or electronic modulation by the methyl group. For example, steric hindrance at C-8 in this compound could suppress electrophilic substitution at adjacent positions. To resolve discrepancies:

- Computational modeling : DFT calculations predict charge distribution and reactive sites .

- Competitive experiments : Compare reaction rates of methyl-substituted vs. unsubstituted analogs.

- Cross-validation : Pair HPLC with LC-MS to track byproduct formation .

Q. How can X-ray crystallography and computational methods elucidate the conformational flexibility of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (e.g., as in ) provides precise bond angles and torsional strain data. For flexible moieties like the methyl group, molecular dynamics simulations assess rotational barriers. Key findings for related compounds include:

- Torsional angles : Methyl groups induce ~5° deviation from planarity in quinoline rings .

- Intermolecular interactions : Halogen bonding between bromine and amine groups stabilizes crystal packing .

Q. What analytical workflows validate the purity of this compound in catalytic applications?

Advanced Research Question

High-purity samples (>98%) are essential for reproducibility in catalysis. A tiered approach is recommended:

Chromatography : UPLC-PDA (λ = 254 nm) detects UV-active impurities.

Elemental analysis : Confirm C/H/N/Br ratios (e.g., reports C: 52.17% vs. calc. 52.61%).

Trace metal analysis : ICP-MS ensures <1 ppm metal contaminants if used in metal-catalyzed reactions .

Q. How does the methyl group at C-8 influence the electronic properties of this compound?

Advanced Research Question

The electron-donating methyl group alters the quinoline ring’s electron density, which can be quantified via:

- Cyclic voltammetry : Measure redox potentials to assess HOMO/LUMO levels.

- UV-Vis spectroscopy : Compare λmax shifts with unsubstituted analogs (e.g., notes bathochromic shifts in methylated quinolines).

- NMR chemical shifts : Downfield shifts in adjacent protons indicate deshielding effects .

Q. What experimental designs mitigate decomposition during storage of brominated quinolines?

Advanced Research Question

Brominated quinolines are prone to photodegradation and hydrolysis. Mitigation strategies include:

- Storage conditions : -20°C under argon ( recommends 0–6°C for boronic acid analogs).

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.

- Periodic analysis : Monitor purity via 1H NMR every 3 months .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question

SAR studies require systematic variation of substituents:

Core modifications : Replace Br with Cl or I to assess halogen effects.

Amino group functionalization : Introduce acyl or sulfonyl groups (e.g., as in ).

Properties

IUPAC Name |

6-bromo-8-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQDEFLPJFXNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301612 | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-36-6 | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.